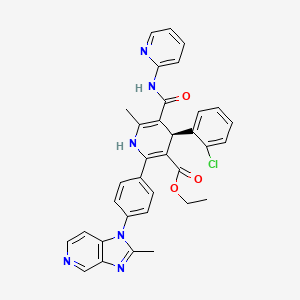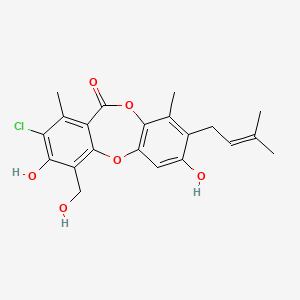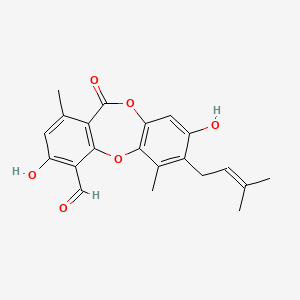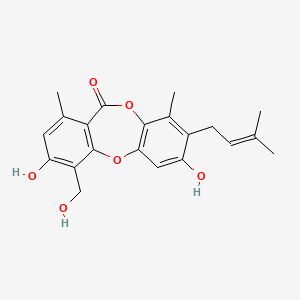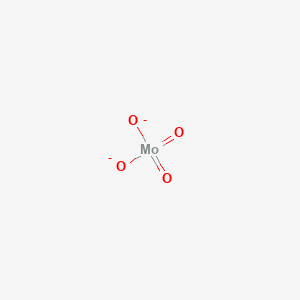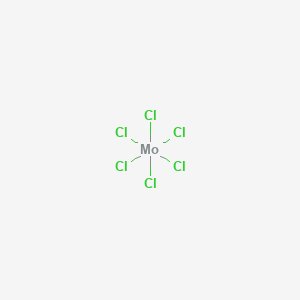
Moroxydine hydrochloride
Overview
Description
Moroxydine hydrochloride is an antiviral drug that was originally developed in the 1950s as a treatment for influenza. Structurally, this compound is a heterocyclic biguanidine .
Mechanism of Action
Target of Action
The primary targets of Moroxydine hydrochloride are RNA and DNA viruses . It has been shown to have multi-antiviral activities against various viruses including influenza symptoms, herpes simplex, varicellazoster, measles, mumps disease, hepatitis C virus, and more .
Mode of Action
It is known that it interacts with its viral targets, leading to inhibition of viral replication
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of viral replication, which can prevent the spread of the virus within the host organism . This can lead to a reduction in the severity and duration of viral infections.
Biochemical Analysis
Cellular Effects
Moroxydine hydrochloride has been shown to have protective effects against virus-induced cytopathic effects and apoptosis in host cells This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to have antiviral properties, suggesting it may interact with viral biomolecules and potentially inhibit or activate certain enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of moroxydine hydrochloride involves the reaction of morpholine with dicyandiamide in the presence of hydrochloric acid. The reaction mixture is refluxed for 48 hours, followed by cooling and filtration to obtain the product .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the same reaction but on a larger scale. The process includes the input of ammonium chloride, followed by the addition of morpholine and dicyandiamide, and subsequent refluxing and filtration .
Chemical Reactions Analysis
Types of Reactions: Moroxydine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines.
Scientific Research Applications
Moroxydine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Amantadine: Another antiviral drug used to treat influenza.
Rimantadine: Similar to amantadine, used for influenza treatment.
Oseltamivir: A neuraminidase inhibitor used to treat and prevent influenza.
Uniqueness: Moroxydine hydrochloride is unique due to its broad-spectrum antiviral activity against both RNA and DNA viruses .
Properties
CAS No. |
3160-91-6 |
|---|---|
Molecular Formula |
C6H14ClN5O |
Molecular Weight |
207.66 g/mol |
IUPAC Name |
N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H |
InChI Key |
FXYZDFSNBBOHTA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=N)N=C(N)N.Cl |
Isomeric SMILES |
C1COCCN1/C(=N/C(=N)N)/N.Cl |
Canonical SMILES |
C1COCCN1C(=NC(=N)N)N.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
7420-18-0 3160-91-6 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
3731-59-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-morpholinocarboximidoylguanidine Flumidine Influmine moroxidine moroxydine moroxydine monohydrochloride N-amidino-4-morpholinecarboxamidine Vironil Virustat |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Moroxydine Hydrochloride primarily used for?
A1: this compound is primarily recognized for its antiviral activity against various plant viruses and some animal viruses. [, ]
Q2: What are some examples of viruses that this compound has shown efficacy against?
A2: Research indicates that this compound exhibits efficacy against viruses including Tomato Yellows Leaf Curl Virus (TYLCV), Cucumber Mosaic Virus (CMV), Grass Carp Reovirus (GCRV), and Giant Salamander Iridovirus (GSIV). [, , , ]
Q3: How does this compound exert its antiviral effects?
A3: While the exact mechanisms of action are still being investigated, studies suggest that this compound may interfere with viral replication processes. It may also play a role in enhancing the host's immune response to viral infection. [, , ] For instance, research suggests it might interfere with viral protein synthesis, as demonstrated by the reduced expression of VP1 in GCRV and major capsid protein (MCP) in GSIV. []
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
Q5: Has the stability of this compound been investigated under various conditions?
A6: Yes, research has examined the stability of this compound in different contexts. For instance, one study explored its degradation dynamics in rice plants and field water. [] Another study investigated its degradation behavior in paddy soil, highlighting its degradability. []
Q6: How does temperature affect the effectiveness of this compound?
A7: Temperature plays a significant role in the effectiveness of this compound. Studies on Tomatoes Yellows Leaf Curl Virus (TYLCV) showed optimal control efficiency at 28°C. Additionally, research on gibel carp found that the metabolism and elimination of the drug were influenced by water temperature. [, ]
Q7: What analytical methods are commonly used for detecting and quantifying this compound?
A8: Several analytical techniques are employed to study this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is frequently used for determining its content in various formulations and biological samples. Other methods include UPLC-MS/MS (for residue analysis) and microfluidic chip analysis. [, , , , , , , ]
Q8: Have any studies validated the analytical methods used for this compound analysis?
A9: Yes, analytical method validation is crucial for ensuring reliable results. Researchers have focused on assessing the accuracy, precision, and recovery rates of different methods used for this compound quantification. [, , , , ]
Q9: What types of formulations of this compound are mentioned in the research?
A10: The research mentions various formulations of this compound, including tablets, injections, eye drops, and wettable powders. These formulations likely influence its application, stability, and efficacy in different contexts. [, , , , , ]
Q10: Are there any known alternatives to this compound for viral control?
A14: Yes, several alternative antiviral agents are mentioned in the research, including Ribavirin, Ningnanmycin, and plant-derived compounds like Eugenol. [, , , ] The efficacy of these alternatives may vary depending on the specific virus and host.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)
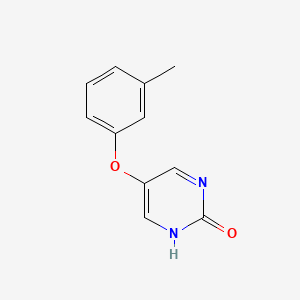
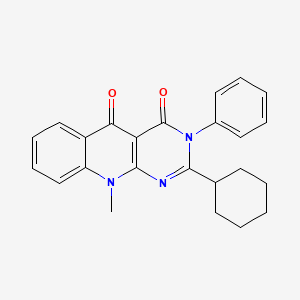
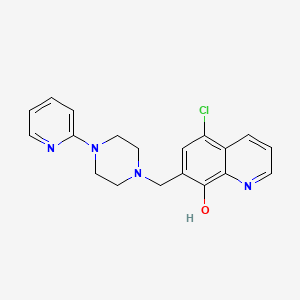
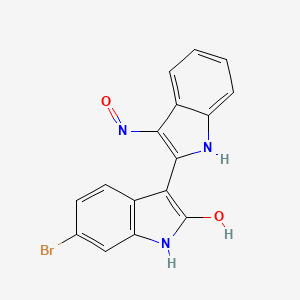
![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)
